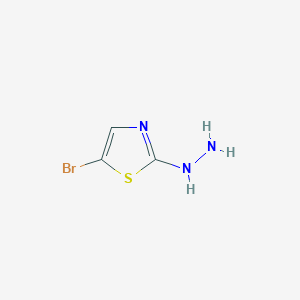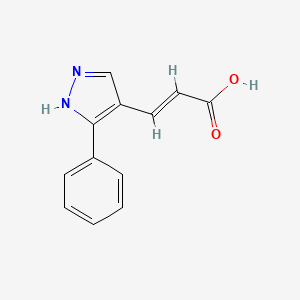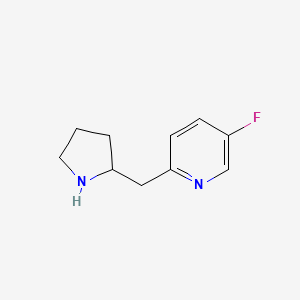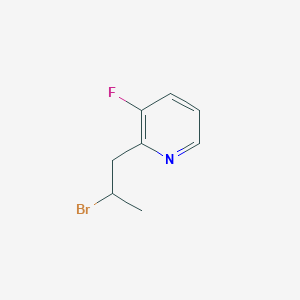
2-(2-Bromopropyl)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a propyl group at the second position and a fluorine atom at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a base such as sodium or potassium hydroxide in an organic solvent like ethanol. The reaction is usually carried out under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopropyl)-3-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like sodium or potassium hydroxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Elimination Reactions: Alkenes such as 3-fluoropyridine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-(2-Bromopropyl)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopropyl)-3-fluoropyridine involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropane: A halogenated hydrocarbon used in organic synthesis.
3-Fluoropyridine: A fluorinated pyridine used as a precursor in various chemical reactions.
2-Bromo-1-phenylpropane: A brominated aromatic compound with similar reactivity.
Uniqueness
2-(2-Bromopropyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in diverse fields.
Propriétés
Formule moléculaire |
C8H9BrFN |
|---|---|
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
2-(2-bromopropyl)-3-fluoropyridine |
InChI |
InChI=1S/C8H9BrFN/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3 |
Clé InChI |
CLKISVCUNJHUSX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC=N1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



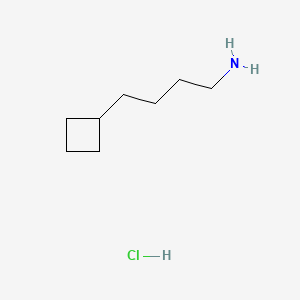
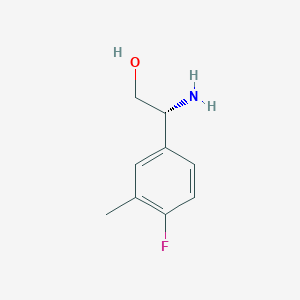
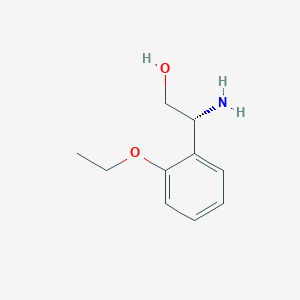
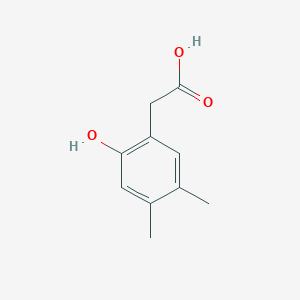
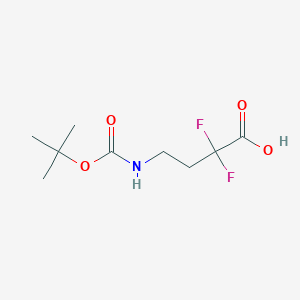

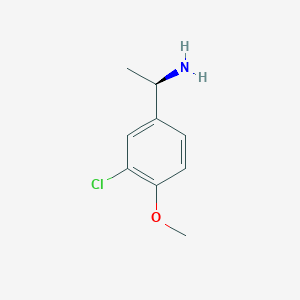
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)

